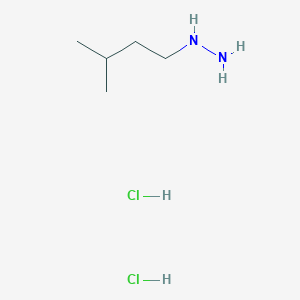

(3-Methylbutyl)hydrazine dihydrochloride

Description

(3-Methylbutyl)hydrazine dihydrochloride is a hydrazine derivative where the hydrazine moiety is substituted with a 3-methylbutyl group and stabilized as a dihydrochloride salt. Hydrazine derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form heterocyclic compounds . However, stability varies significantly with substituent size and electronic effects. For instance, bulky substituents like diphenyl-dibenzyl groups reduce stability due to weak nitrogen-nitrogen bonds .

Properties

IUPAC Name |

3-methylbutylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNFNHOCSSMSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)hydrazine dihydrochloride generally involves the reaction of 3-methylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of (3-Methylbutyl)hydrazine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batches and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form primary amines.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Hydrazones and azines.

Reduction: Primary amines.

Substitution: Substituted hydrazines.

Scientific Research Applications

(3-Methylbutyl)hydrazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in its use as a reagent in organic synthesis and in its potential therapeutic applications .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Substituents on the hydrazine backbone critically influence physical properties. Below is a comparative analysis of key derivatives:

Key Observations :

- Melting Points : Bulky aromatic substituents (e.g., diphenyl-dibenzyl) increase melting points (215.5°C) but reduce stability .

- Solubility: Polar solvents like DMSO and methanol dissolve smaller aromatic derivatives (e.g., 4-methoxybenzyl) .

- Stability : Alkyl-substituted derivatives (e.g., 3-methylbutyl analogs inferred) may exhibit moderate stability, while bulky groups destabilize the N–N bond .

Biological Activity

(3-Methylbutyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

(3-Methylbutyl)hydrazine dihydrochloride has a distinctive chemical structure characterized by the presence of two hydrochloride groups. This structural feature imparts unique chemical and biological properties that differentiate it from other hydrazine derivatives, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of (3-Methylbutyl)hydrazine dihydrochloride is primarily attributed to its ability to interact with various biomolecules. The compound acts as a nucleophile, participating in nucleophilic substitution reactions. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and DNA, leading to alterations in their functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors that may modulate biological responses.

Biological Activities

Research indicates that (3-Methylbutyl)hydrazine dihydrochloride exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains.

- Cytotoxic Effects : It has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (3-Methylbutyl)hydrazine dihydrochloride against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) |

|---|---|

| (3-Methylbutyl)hydrazine dihydrochloride | 8 |

| Vancomycin | 4 |

| Daptomycin | 12 |

This table illustrates the comparative potency of (3-Methylbutyl)hydrazine dihydrochloride against MRSA relative to other antibiotics.

Cytotoxicity Assessment

In vitro studies conducted on various cancer cell lines showed that (3-Methylbutyl)hydrazine dihydrochloride induced apoptosis at certain concentrations. The compound was tested on A549 lung cancer cells, revealing an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Toxicological Considerations

While the biological activities of (3-Methylbutyl)hydrazine dihydrochloride are promising, it is essential to consider its toxicological profile. Research indicates potential genotoxic effects associated with hydrazine derivatives. Long-term exposure studies are necessary to fully understand the safety profile and potential side effects when used therapeutically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.